molecular formula C9H13Cl2N B1354245 (1S)-1-(2-Chlorophenyl)propylamine hydrochloride CAS No. 873893-94-8

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride

Cat. No. B1354245
M. Wt: 206.11 g/mol
InChI Key: SXSXIQCQWGYRDC-FVGYRXGTSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound might also have one or more common names.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.


Scientific Research Applications

Antibacterial and Antioxidant Properties

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride has been investigated for its potential antibacterial and antioxidant properties. A study synthesized various amine oxalates, including those derived from (1S)-1-(2-Chlorophenyl)propylamine, and evaluated their antibacterial and antioxidant activities. Some compounds exhibited significant antibacterial activity, although they generally did not neutralize superoxide radicals (Arutyunyan et al., 2012).

Pharmacological Research Tool

The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, a target of interest in pharmacological research. This discovery is significant for the development of new pharmacological tools and potential drug leads, with the enantiopure (+)- and (-)- forms of the compound showing differing activities at the receptor (Croston et al., 2002).

Spectroscopic and Crystallographic Characterization

The compound has been a subject of spectroscopic and crystallographic studies, particularly in the context of cathinone derivatives. These studies are crucial for understanding the structural and chemical properties of the compound and related substances (Kuś et al., 2016).

Synthesis of Novel Compounds

The compound has been used in the synthesis of new chemical entities. For instance, it has been involved in the creation of hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes, which have applications in various chemical processes (Warad et al., 2010).

Electrochemical Oxidation Studies

It has also been studied for its electrochemical properties, particularly in the context of amino-substituted triphenylamine derivatives. These studies contribute to the understanding of electrochemical behaviors of such compounds (Chiu et al., 2005).

Pharmaceutical Manufacturing

The compound is relevant in the synthesis of pharmaceuticals, such as in the improved industrial synthesis of the antidepressant sertraline. This synthesis process highlights the compound's utility in creating high-purity pharmaceutical ingredients (Vukics et al., 2002).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(1S)-1-(2-chlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSXIQCQWGYRDC-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467968
Record name (1S)-1-(2-Chlorophenyl)propylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride

CAS RN

873893-94-8
Record name (1S)-1-(2-Chlorophenyl)propylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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